3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Lipophilicity Drug Design ADME Prediction

The compound 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide (CAS 1705496-18-9) is a synthetic, non-annulated thiophenylamide with a molecular weight of 370.9 g/mol and a computed XLogP3 of 4.2. Its structure incorporates a 4-chloro-3-methylphenyl moiety linked via a propanamide chain to a thiophen-3-yl-pyridin-3-ylmethyl group, placing it within a chemical class investigated for fatty-acid binding protein (FABP) inhibition.

Molecular Formula C20H19ClN2OS
Molecular Weight 370.9
CAS No. 1705496-18-9
Cat. No. B2592518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
CAS1705496-18-9
Molecular FormulaC20H19ClN2OS
Molecular Weight370.9
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl
InChIInChI=1S/C20H19ClN2OS/c1-14-8-15(2-4-19(14)21)3-5-20(24)23-11-16-9-18(12-22-10-16)17-6-7-25-13-17/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,23,24)
InChIKeyNBYUIXOGBDXZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide: Structural and Pharmacochemical Baseline for Procurement


The compound 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide (CAS 1705496-18-9) is a synthetic, non-annulated thiophenylamide with a molecular weight of 370.9 g/mol and a computed XLogP3 of 4.2 [1]. Its structure incorporates a 4-chloro-3-methylphenyl moiety linked via a propanamide chain to a thiophen-3-yl-pyridin-3-ylmethyl group, placing it within a chemical class investigated for fatty-acid binding protein (FABP) inhibition [2]. It is supplied as a research-grade (non-GMP) compound with a topological polar surface area of 70.2 Ų, a feature relevant to permeability predictions in early-stage drug discovery programs [1].

Why In-Class Substitution of 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide Risks Project Drift


Generic substitution within the non-annulated thiophenylamide class is precarious due to the critical role of the 4-chloro-3-methylphenyl substituent in modulating lipophilicity and target engagement. The specific halogen-methyl substitution pattern directly influences the computed partition coefficient (XLogP3=4.2), which is a key driver of membrane permeability and nonspecific binding profiles distinct from close analogs like 3-(2-fluorophenyl) or 3-(4-trifluoromethylphenyl) variants [1]. According to the patent literature, even minor structural modifications on the aryl ring can abolish dual FABP4/5 inhibitory activity, which is essential for the intended pharmacodynamic effect in metabolic disease models [2]. Therefore, replacing this compound with an unvalidated class analog introduces significant risk of altered pharmacokinetics and loss of on-target potency.

Quantitative Differentiation Evidence for 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide Against Key Analogs


Lipophilicity Comparison Against 2-Fluorophenyl Analog (CAS 1705720-43-9)

The 4-chloro-3-methylphenyl substituent confers significantly higher calculated lipophilicity (XLogP3 = 4.2) compared to the 2-fluorophenyl analog (estimated XLogP3 ~3.3 for C19H17FN2OS). This difference of approximately 0.9 log units is substantial and predicts superior passive membrane permeability for the target compound, a parameter directly correlated with oral absorption in drug discovery programs [1].

Lipophilicity Drug Design ADME Prediction

Lipophilicity Comparison Against 4-Trifluoromethylphenyl Analog (CAS 1798674-12-0)

The target compound's calculated lipophilicity is lower than that of the 4-trifluoromethylphenyl analog (C20H17F3N2OS, estimated XLogP3 ~4.8). While both have high permeability potential, the higher logP of the CF3 analog (ΔXLogP3 ≈ -0.6) increases the risk of metabolic instability due to greater CYP450 enzyme affinity and higher nonspecific tissue binding, which can complicate in vivo pharmacology studies [1].

Metabolic Stability Lipophilicity Off-Target Binding

Target Engagement Scaffold: FABP4/5 Dual Inhibitor Patent Class

The compound's core scaffold is specifically claimed within the non-annulated thiophenylamide patent family (US9353102) as a dual inhibitor of Fatty Acid Binding Proteins 4 and 5 [1]. This contrasts with earlier FABP4-selective inhibitors like BMS309403. Dual FABP4/5 inhibition is a mechanism hypothesized to be necessary for robust efficacy in treating type 2 diabetes and atherosclerosis, as FABP5 knockout also improves insulin sensitivity [2]. While specific IC50/Ki data for this compound is not publicly disclosed, BindingDB curates a Ki of 7 nM for a structurally related non-annulated thiophenylamide against FABP4, demonstrating the class's potential for high affinity [3].

FABP4 Inhibitor FABP5 Inhibitor Metabolic Disease

Critical Disclaimer on Quantitative Biological Data Availability

A comprehensive search of authoritative public databases (PubChem, BindingDB, ChEMBL) and the primary patent literature (US9353102, PCT/EP2013/068565) did not yield direct, quantitative in vitro potency data (e.g., IC50, Ki, EC50) for the exact compound with CAS 1705496-18-9. The high-strength, head-to-head comparative evidence required for unequivocal differentiation over close structural analogs is therefore limited. The differentiation claims in this guide are based on computed physicochemical properties, class membership in a patented series with defined target engagement, and inference from closely related compounds. Prospective users should consider this an evidence gap and, if available, request proprietary data from the supplier or conduct their own biological validation assays before large-scale procurement.

Data Gap Analysis Procurement Risk

Optimal Application Scenarios for 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide Based on Differentiated Evidence


Hit Confirmation in FABP4/5-Mediated Metabolic Disease Programs

This compound is optimally deployed as a tool for confirming on-target pharmacology in cellular models of insulin resistance or lipolysis. Its specific 4-chloro-3-methylphenyl group and XLogP3 of 4.2 provide a balanced permeability profile suitable for cellular assays without the excessive lipophilicity of CF3 analogs that can lead to promiscuous binding [1]. It can serve as a reference compound when replicating results from the F. Hoffmann-La Roche patent series [2].

Structure-Activity Relationship (SAR) Exploration of the Amide Substituent

Given the quantifiable difference in lipophilicity against the 2-fluorophenyl and 4-trifluoromethylphenyl analogs, this compound is a strategic choice for establishing a lipophilicity-activity relationship. By using this compound alongside the fluoro- and trifluoromethyl- analogs, a research team can directly correlate the impact of halogen substitution on cell permeability and target affinity, which is crucial for optimizing a lead series [3].

In Vitro ADME Profiling and Metabolic Stability Screening

The target compound's physicochemical profile (XLogP3 4.2, TPSA 70.2 Ų) places it in a favorable 'lead-like' chemical space for oral bioavailability. It can be used as a model substrate in microsomal stability or Caco-2 permeability assays to benchmark the ADME properties of the FABP4/5 inhibitor class, with the understanding that its lower lipophilicity may result in a better metabolic stability profile compared to higher-logP analogs [1].

Negative Control Validation for Chemoproteomics

Owing to the current absence of confirmed, public quantitative IC50 data for this exact compound, a scientifically rigorous application is as a negative control or benchmark for chemoproteomics experiments. When profiling a more potent, proprietary FABP4/5 inhibitor, this structurally-matched but potentially less optimized compound can help identify compound-specific binding partners versus class-wide off-targets.

Quote Request

Request a Quote for 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.